Cilastatin sodium is the monosodium salt of cilastatin. It is an inhibitor of dehydropeptidase I (membrane dipeptidase, 3.4.13.19), an enzyme found in the brush border of renal tubes and responsible for degrading the antibiotic imipenem. Cilastatin sodium is therefore administered with imipenem to prolong the antibacterial effect of the latter by preventing its renal metabolism to microbiologically inactive and potentially nephrotoxic products. It has a role as a protease inhibitor and an EC 3.4.13.19 (membrane dipeptidase) inhibitor. It contains a cilastatin(1-). Cilastatin Sodium is the sodium salt form of cilastatin, a renal dehydropeptidase inhibitor, that can be used to inhibit the activity of renal dehydropeptidase. Upon administration of cilastatin sodium, cilastatin targets, binds to and inhibits the activity of renal dehydropeptidase. This reduces the breakdown of drugs, such as the broad spectrum beta-lactam carbapenem imipenem, by renal dehydropeptidase, and thereby increases the activity and therapeutic effect of such drugs that would otherwise be metabolized by renal dehydropeptidase. A renal dehydropeptidase-I and leukotriene D4 dipeptidase inhibitor. Since the antibiotic, IMIPENEM, is hydrolyzed by dehydropeptidase-I, which resides in the brush border of the renal tubule, cilastatin is administered with imipenem to increase its effectiveness. The drug also inhibits the metabolism of leukotriene D4 to leukotriene E4.
Related Compounds
Imipenem
Compound Description: Imipenem is a broad-spectrum antibiotic belonging to the carbapenem class. It exhibits potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria, including many resistant strains []. Imipenem exerts its antibacterial action by inhibiting bacterial cell wall synthesis [].
Relevance: Imipenem is inextricably linked to Cilastatin sodium as they are co-formulated and administered together as a combination drug []. Cilastatin sodium acts as a renal dehydropeptidase inhibitor, specifically targeting dehydropeptidase-I, the enzyme responsible for the rapid metabolism of Imipenem in the kidneys []. By inhibiting dehydropeptidase-I, Cilastatin sodium prevents the degradation of Imipenem, thereby increasing its half-life, urinary excretion, and therapeutic efficacy [].
Relevance: Thienamycin is structurally related to both Cilastatin sodium and Imipenem [, ]. While Cilastatin sodium itself does not have antibacterial properties, its role is crucial in enhancing the stability and effectiveness of Imipenem, which is a more stable derivative of thienamycin [, ].
Open lactam metabolite of Imipenem
Compound Description: The open lactam metabolite is formed when Imipenem is metabolized by the renal enzyme dehydropeptidase-I []. This metabolite exhibits significantly reduced antibacterial activity compared to Imipenem [].
Relevance: The formation of the open lactam metabolite highlights the importance of Cilastatin sodium in the Imipenem/Cilastatin sodium combination. By inhibiting dehydropeptidase-I, Cilastatin sodium minimizes the formation of this less active metabolite, preserving the efficacy of Imipenem [].
N-acetyl metabolite of Cilastatin
Compound Description: The N-acetyl metabolite is a product of Cilastatin metabolism in the body [].
Relevance: This metabolite demonstrates the metabolic pathway of Cilastatin sodium []. Although the N-acetyl metabolite itself does not have a direct role in the research discussed, it highlights that Cilastatin sodium undergoes metabolic transformations within the body [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Cilastatin is an inhibitor of renal dehydropeptidase, an enzyme responsible for both the metabolism of thienamycin beta-lactam antibiotics as well as conversion of leukotriene D4 to leukotriene E4. Since the antibiotic, [imipenem], is one such antibiotic that is hydrolyzed by dehydropeptidase, cilastatin is used in combination with imipenem to prevent its metabolism. The first combination product containing both drugs was approved by the FDA in November of 1985 under the trade name Primaxin, marketed by Merck & Co. A newer triple-drug product was approved in July 2019 under the trade name Recarbrio which also contains [relebactam]. A renal dehydropeptidase-I and leukotriene D4 dipeptidase inhibitor. Since the antibiotic, IMIPENEM, is hydrolyzed by dehydropeptidase-I, which resides in the brush border of the renal tubule, cilastatin is administered with imipenem to increase its effectiveness. The drug also inhibits the metabolism of leukotriene D4 to leukotriene E4.
Potent and selective inhibitor of thromboxane (TXA2) synthetase (IC50 = 4 nM). Does not inhibit prostacyclin (PGI2) synthetase, cyclooxygenase or PGE2 isomerase (IC50 > 1 mM). Inhibits platelet aggregation in vitro and arachidonate-induced arterial contraction in vivo.
Rimcazole dihydrochloride(cas 75859-03-9) is antagonist at σ receptors (IC50 values are 1480 and 386 nM at σ1 and σ2 receptors respectively). It also binds to the dopamine transporter (IC50 = 57.6 nM) and inhibits dopamine uptake. Reduces the stimulatory effects of cocaine in vivo.
Potent, selective β3 adrenoceptor antagonist (IC50 values are 40, 408 and 648 nM for β3, β1 and β2, respectively). Orally active in vivo. SR 59230A (hydrochloride) is a β3-adrenergic receptor (β3-AR) antagonist (pA2s = 8.76, 7.31, and 6.63 in rat proximal colon, guinea pig atrium, and guinea pig trachea, respectively). It is less selective for β3-AR in cells transfected with the human β-AR subtypes (Kis = 16.4, 61.9, and 122 nM for β1-, β2-, and β3-AR, respectively). At low concentrations, SR 59230A blocks MDMA-induced hyperthermia, while at high concentrations it blocks hyperthermia but also increases heat loss through an α1-AR antagonistic mechanism. In adipocytes, it induces phosphorylation of p38 MAPK via the Gs pathway. It has also been used in studies of heart failure to elucidate the role of the β3-ARs. Potent and selective β3 adrenoceptor antagonist (IC50 values are 40, 408 and 648 nM for β3, β1 and β2 receptors respectively). Orally active in vivo.
A highly potent and subtype-selective agonist for the α4β2 and α6β2 nicotinic acetylcholine receptors. Activates α-CTx-MII-sensitive and -insensitive components of [3H]dopamine release from rat striatal synaptosomes, corresponding to α6β2 and α4β2 (EC50 values are 12.7 and ~35 nM respectively). ~5000- , 25000- and 140000-fold selective over α3β4, α7 and muscle nAChR receptors respectively.
Inhibitor of prolyl endopeptidase, a serine peptidase that may be implicated in the biosynthesis of amyloid β-peptide. Potently inhibits rat brain prolyl endopeptidase (Ki = 0.95 nM) in vitro, and prevents amyloid β-peptide deposition in vivo. Orally active and brain penetrant.